![molecular formula C11H16O2 B12300638 3-(Ethoxycarbonyl)tricyclo[3.2.1.0]octane](/img/structure/B12300638.png)
3-(Ethoxycarbonyl)tricyclo[3.2.1.0]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(Ethoxycarbonyl)tricyclo[3210]octane est un composé organique complexe caractérisé par sa structure tricyclique unique
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(Ethoxycarbonyl)tricyclo[3.2.1.0]octane implique généralement une série de réactions de cyclisation. Une méthode efficace pour construire le système tricyclo[3.2.1.0]octane est la cyclisation homoallylique . Cette méthode simplifie le processus de synthèse et améliore le rendement du produit souhaité.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques du this compound ne soient pas largement documentées, l'approche générale implique l'optimisation des voies de synthèse pour la production à grande échelle. Cela comprend l'affinement des conditions de réaction, telles que la température et la pression, et l'utilisation de catalyseurs pour augmenter l'efficacité et le rendement.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(Ethoxycarbonyl)tricyclo[3.2.1.0]octane subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des agents oxydants comme le permanganate de potassium.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent en utilisant des réactifs comme des halogènes ou des nucléophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Halogènes (par exemple, chlore) en présence d'un catalyseur.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools.
Applications de la recherche scientifique
Le this compound a plusieurs applications dans la recherche scientifique :
Chimie : Il sert de brique de base pour la synthèse de molécules plus complexes.
Biologie : Il est utilisé dans l'étude des interactions enzymatiques et des voies métaboliques.
Industrie : Il est utilisé dans la production de matériaux avancés aux propriétés uniques.
Mécanisme d'action
Le mécanisme par lequel le this compound exerce ses effets implique des interactions avec des cibles moléculaires spécifiques. Ces interactions peuvent influencer diverses voies biochimiques, conduisant à des changements dans les fonctions cellulaires. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et du contexte dans lequel le composé est utilisé.
Applications De Recherche Scientifique
3-(Ethoxycarbonyl)tricyclo[3.2.1.0]octane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials with unique properties.
Mécanisme D'action
The mechanism by which 3-(Ethoxycarbonyl)tricyclo[3.2.1.0]octane exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide tricyclo[3.2.1.0]octane-3-carboxylique : Ce composé partage une structure tricyclique similaire mais diffère dans ses groupes fonctionnels.
Bicyclo[3.2.1]octane : Ce composé a un squelette bicyclique similaire mais manque du troisième cycle présent dans le 3-(Ethoxycarbonyl)tricyclo[3.2.1.0]octane.
Unicité
Le this compound est unique en raison de sa structure tricyclique spécifique et de la présence du groupe éthoxycarbonyle. Cette combinaison de caractéristiques confère des propriétés chimiques et physiques distinctes, le rendant précieux pour diverses applications dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C11H16O2 |
|---|---|
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
ethyl tricyclo[3.2.1.02,4]octane-3-carboxylate |
InChI |
InChI=1S/C11H16O2/c1-2-13-11(12)10-8-6-3-4-7(5-6)9(8)10/h6-10H,2-5H2,1H3 |
Clé InChI |
GITNGLJKOYUNLX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C2C1C3CCC2C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-methyl-1,3-thiazol-2-yl)-5-(oxolan-3-yloxy)-N-[1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]benzamide](/img/structure/B12300555.png)
![1-[2-[[2-[2-[2-[2-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12300556.png)
![{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-(3-{2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy}propanamido)-3-methylbutanamido]pentanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B12300561.png)
![5-(4-(Trifluoromethyl)phenethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B12300567.png)
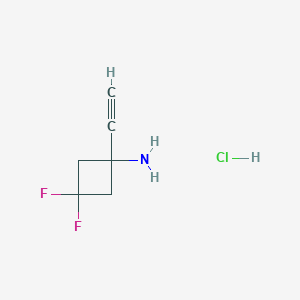
![N-[(2S)-1-[[(1S)-2-amino-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B12300576.png)

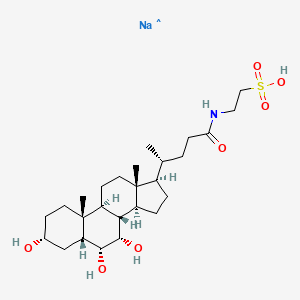

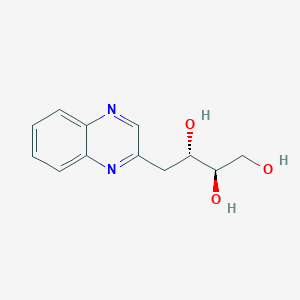

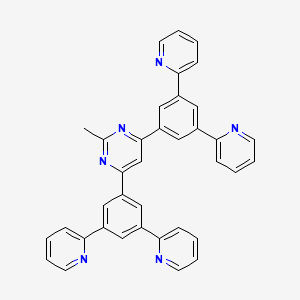
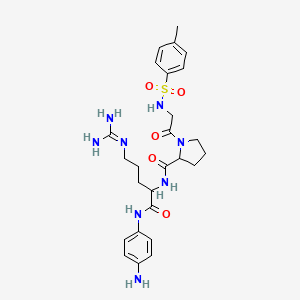
![1-(4-hydroxy-3-methoxy-phenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxy-phenoxy]propane-1,3-diol](/img/structure/B12300632.png)
